N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine
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Overview
Description
N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their wide range of biological activities and are often used as intermediates in the synthesis of new chemical entities in medicinal chemistry . This compound features a unique structure with a fused oxazole and pyridine ring, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol. This reaction proceeds via the oxidation of the sulfur atom and its subsequent replacement with the oxygen atom of pyridin-2-one to give the desired oxazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous ethanol is commonly used for oxidative cyclization.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield oxazole derivatives with different substituents, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of new chemical entities.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, oxazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine stands out due to its fused oxazole and pyridine ring structure, which imparts unique chemical and biological properties. This structural feature allows for diverse chemical modifications and potential therapeutic applications.
Properties
CAS No. |
61658-67-1 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
N,3-dimethyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridin-4-amine |
InChI |
InChI=1S/C14H13N3O/c1-9-13-12(15-2)8-11(16-14(13)18-17-9)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,15,16) |
InChI Key |
JTDBWQZGZOKPCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)NC |
Origin of Product |
United States |
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